molecular formula C14H14N2O2 B14612543 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione CAS No. 56976-55-7

2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione

Cat. No.: B14612543
CAS No.: 56976-55-7
M. Wt: 242.27 g/mol
InChI Key: FJUFFRZSZPLFSY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione, which is then further reacted with methylating agents to introduce the dimethyl groups at the 2 and 3 positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anticonvulsant and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of excitatory neurotransmission by acting as a non-competitive antagonist of AMPA receptors. This interaction prevents excessive neuronal firing, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine-1,4-dione: A closely related compound with similar structural features but lacking the dimethyl groups.

    Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.

    Pyrazine derivatives: Another class of diazines with comparable chemical properties.

Uniqueness

2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione stands out due to its unique combination of the pyridazine and phthalazine rings, along with the presence of dimethyl groups.

Properties

CAS No.

56976-55-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione

InChI

InChI=1S/C14H14N2O2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3

InChI Key

FJUFFRZSZPLFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN2C(=O)C3=CC=CC=C3C(=O)N2C1)C

Origin of Product

United States

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